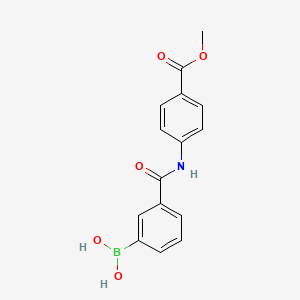
3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group, a methoxycarbonyl group, and a phenylcarbamoyl group, making it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid typically involves the reaction of appropriate boronic acid derivatives with other organic compounds. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield boronic esters, while reduction of the methoxycarbonyl group may produce hydroxymethyl derivatives.
科学研究应用
3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
作用机制
The mechanism of action of 3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules. The compound can also participate in cross-coupling reactions, where it acts as a nucleophile, transferring its organic group to a palladium catalyst and subsequently to an electrophilic partner .
相似化合物的比较
Similar Compounds
3-Methoxycarbonylphenylboronic acid: Similar in structure but lacks the phenylcarbamoyl group.
4-Methoxycarbonylphenylboronic acid: Similar but with the methoxycarbonyl group in a different position.
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid: Contains an additional methoxy group.
Uniqueness
3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid is unique due to the presence of both the methoxycarbonyl and phenylcarbamoyl groups, which provide distinct reactivity and potential for forming complex molecular structures. This makes it a valuable reagent in synthetic chemistry and a potential candidate for drug development and other applications .
属性
分子式 |
C15H14BNO5 |
|---|---|
分子量 |
299.09 g/mol |
IUPAC 名称 |
[3-[(4-methoxycarbonylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H14BNO5/c1-22-15(19)10-5-7-13(8-6-10)17-14(18)11-3-2-4-12(9-11)16(20)21/h2-9,20-21H,1H3,(H,17,18) |
InChI 键 |
DOXGTZNEUCXJGE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


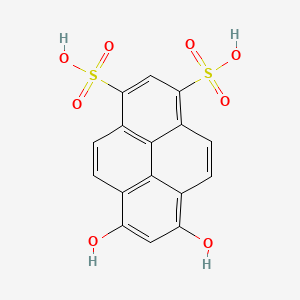
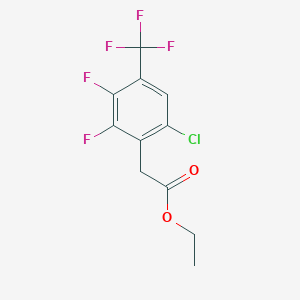
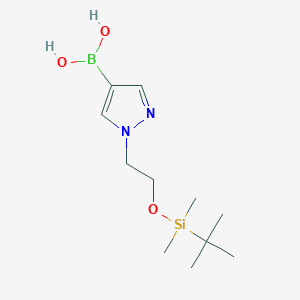
![Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)](/img/structure/B13409638.png)
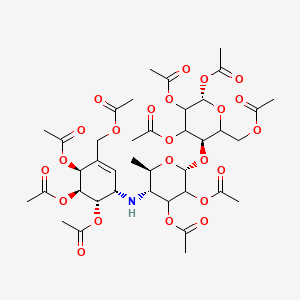
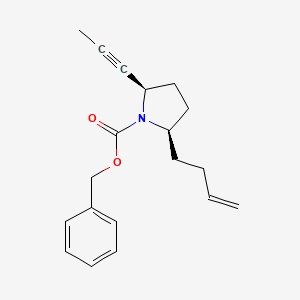
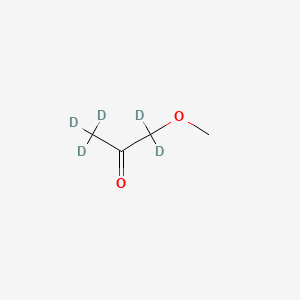
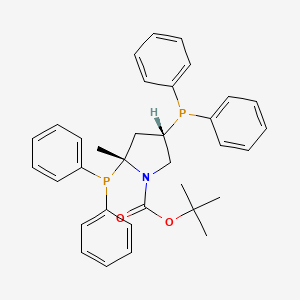
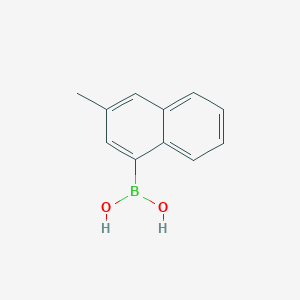
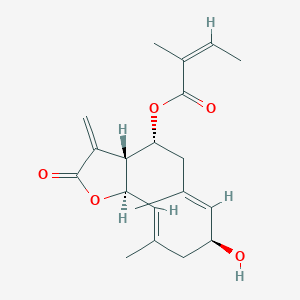
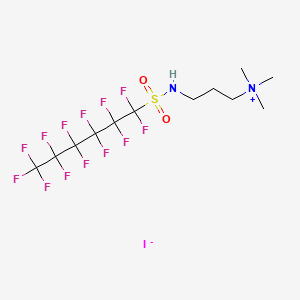
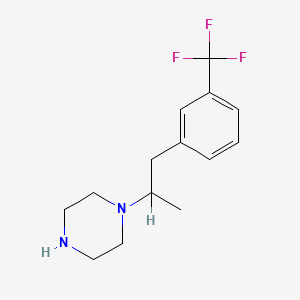
![Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)
![[(9S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409700.png)
